N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide is a complex organic compound with the molecular formula C19H16F3NO3S This compound is characterized by the presence of a benzothiophene moiety, a hydroxypropyl group, and a trifluoromethoxy-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides in the presence of LiO-t-Bu as a base.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide.
Attachment of the Trifluoromethoxybenzamide: The final step involves coupling the benzothiophene derivative with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the trifluoromethoxy group contributes to its stability and lipophilicity. These combined features enable the compound to exert its effects through multiple pathways, including inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide can be compared with other similar compounds, such as:
- N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(ethylsulfanyl)benzamide : This compound has an ethylsulfanyl group instead of the trifluoromethoxy group, which affects its chemical reactivity and biological activity.
- N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide : The presence of a bromine atom in place of the trifluoromethoxy group alters its electronic properties and potential applications.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct physicochemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3S/c1-18(25,16-10-13-4-2-3-5-15(13)27-16)11-23-17(24)12-6-8-14(9-7-12)26-19(20,21)22/h2-10,25H,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEHIULMPORNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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